molecular formula C7H14ClN B1525384 6-Azaspiro[2.5]octane hydrochloride CAS No. 1037834-62-0

6-Azaspiro[2.5]octane hydrochloride

Cat. No.: B1525384
CAS No.: 1037834-62-0
M. Wt: 147.64 g/mol
InChI Key: IDGDUKPISDZPDY-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]octane hydrochloride is a white crystalline solid . It is often used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the annulation of the cyclopentane ring, while the remaining two approaches involve the annulation of the four-membered ring . In one experiment, 6-azoniaspiro[2.5]octane chloride was dissolved and 2N sodium carbonate was added in DCM while stirring in an ice bath. Then, 2-chloroacetyl chloride was added dropwise and stirred cold for 30 minutes. The reaction mixture was stirred at room temperature for 1 hour .


Molecular Structure Analysis

The molecular formula of this compound is C7H14ClN . The InChI code is 1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H .


Chemical Reactions Analysis

This compound is often used as an intermediate in organic synthesis . It is widely used in medicinal chemistry for the synthesis of various drugs and bioactive molecules .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It is soluble in water, alcohol, and other organic solvents . The melting point of this compound usually ranges between 90°C and 100°C . In water, this compound is acidic .

Scientific Research Applications

Synthesis and Drug Discovery

6-Azaspiro[2.5]octane hydrochloride is involved in the diversity-oriented synthesis of azaspirocycles. These compounds are essential in chemistry-driven drug discovery, offering a rapid method to create novel building blocks like omega-unsaturated dicyclopropylmethylamines. These are further converted into heterocyclic azaspirocycles, including 5-azaspiro[2.5]octanes, which are vital scaffolds in drug discovery (Wipf, Stephenson, & Walczak, 2004).

Chemical Synthesis

In another study, the synthesis of azaspirocycles involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This results in amino alcohols, which are converted into 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides, demonstrating the versatility of azaspirocycles in chemical synthesis (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

Structural Analysis

The structural and conformational properties of azaspirocycles, like 1-oxa-2-azaspiro[2.5]octane derivatives, have been studied using NMR spectroscopy. This research is crucial for understanding the molecular configurations and interactions in these compounds, which can influence their applications in various scientific fields (Montalvo-González & Ariza-Castolo, 2012).

Drug Discovery and Pharmacology

In the field of pharmacology, 6-azaspiro[2.5]octane derivatives have been used to develop inhibitors for specific receptors and enzymes. For instance, compounds based on this structure have been identified as potent inhibitors of the human epidermal growth factor receptor-2 (HER-2) sheddase, crucial for cancer treatment (Yao et al., 2007).

Mechanism of Action

Properties

IUPAC Name

6-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGDUKPISDZPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712387
Record name 6-Azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037834-62-0
Record name 6-Azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azaspiro[2.5]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (261 mg, 1.23 mmol) was dissolved in tetrahydrofuran (5 mL), 4N hydrochloric acid/ethyl acetate solution (2 mL, 8.00 mmol) was added, and the mixture was stirred at 50° C. for 24 hr. The reaction mixture was concentrated under reduced pressure to give the title compound (155 mg, 85%) as white crystals.
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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